molecular formula C14H13NO4S B11767910 Ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylate

Ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylate

Cat. No.: B11767910
M. Wt: 291.32 g/mol
InChI Key: WVUMZXGXSXTSDX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylate is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a benzo[d][1,3]dioxole moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylate typically involves the Gewald reaction, which is a multi-component reaction that forms thiophene derivatives. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and solvents like ethanol or methanol. The starting materials usually include a cyanoacetic ester, elemental sulfur, and an appropriate aldehyde or ketone .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Gewald reaction for large-scale synthesis. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of purification processes to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets. For example, in anticancer research, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The benzo[d][1,3]dioxole moiety can also interact with various biological pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylate is unique due to the combination of its structural features, which confer specific biological activities. The presence of both the thiophene ring and the benzo[d][1,3]dioxole moiety allows for diverse interactions with biological targets, making it a versatile compound for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

IUPAC Name

ethyl 2-amino-4-(1,3-benzodioxol-5-yl)thiophene-3-carboxylate

InChI

InChI=1S/C14H13NO4S/c1-2-17-14(16)12-9(6-20-13(12)15)8-3-4-10-11(5-8)19-7-18-10/h3-6H,2,7,15H2,1H3

InChI Key

WVUMZXGXSXTSDX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC3=C(C=C2)OCO3)N

Origin of Product

United States

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